![molecular formula C26H26N4O3 B5201226 N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B5201226.png)
N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Isoquinoline Moiety: The isoquinoline moiety can be introduced through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Coupling with the Propanamide Side Chain: The final step involves coupling the benzoxadiazole-isoquinoline intermediate with 3-(2-methoxyphenyl)propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as a fluorescent probe for detecting metal ions or pH changes.
Biology: Employed in bioimaging to study cellular processes and structures.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with unique optical properties.
作用機序
The mechanism of action of N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-hydroxyphenyl)propanamide
- N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-chlorophenyl)propanamide
Uniqueness
- Fluorescent Properties : The presence of the methoxy group enhances the compound’s fluorescent properties, making it more suitable for imaging applications.
- Biological Activity : The specific substitution pattern may result in unique biological activities, distinguishing it from other similar compounds.
特性
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-32-25-5-3-2-4-20(25)8-11-26(31)27-22-9-7-19-12-13-30(17-21(19)15-22)16-18-6-10-23-24(14-18)29-33-28-23/h2-7,9-10,14-15H,8,11-13,16-17H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXBAOXGALSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=CC3=C(CCN(C3)CC4=CC5=NON=C5C=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
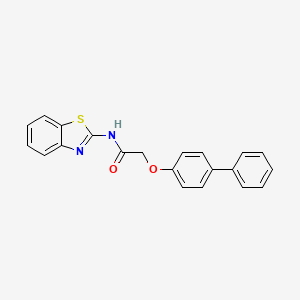
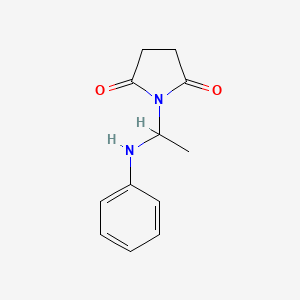
![1-[(2-Chlorophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid](/img/structure/B5201175.png)
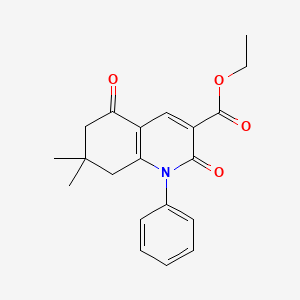
![3-(3,4-dimethoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201193.png)
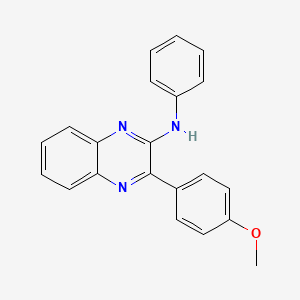
![methyl 4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201208.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5201217.png)
![2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5201222.png)
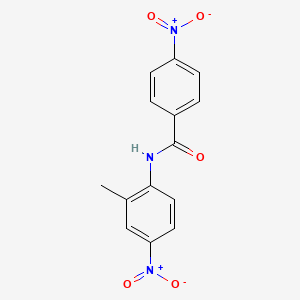
![(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5201231.png)
![4-butoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5201235.png)
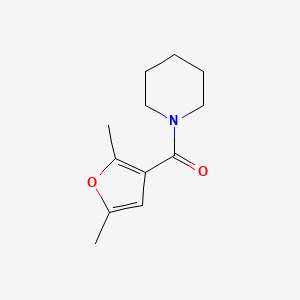
![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
